Nitrure de calcium (Ca3N2)

Vue d'ensemble

Description

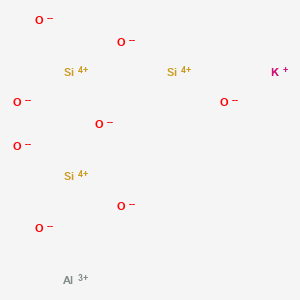

Calcium nitride is an inorganic compound with the chemical formula Ca3N2. It is a red-brown crystalline solid that is known for its high melting point and density. Calcium nitride is primarily used in various industrial applications due to its unique properties.

Applications De Recherche Scientifique

Calcium nitride has several applications in scientific research and industry:

Optoelectronics: Due to its electronic properties, calcium nitride is studied for potential use in optoelectronic devices.

Super-Hard Materials: Calcium nitride’s high hardness, strong bonding, and wear resistance make it a candidate for use in super-hard materials and coatings.

Steel Purification: Calcium nitride is used as an additive in the purification of steel to remove impurities and improve the quality of the final product.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium nitride can be synthesized by the direct reaction of elemental calcium with nitrogen gas. The reaction is typically carried out at elevated temperatures to ensure complete conversion: [ 3 \text{Ca} + \text{N}_2 \rightarrow \text{Ca}_3\text{N}_2 ]

Industrial Production Methods: In industrial settings, calcium nitride is produced by heating purified calcium metal in a stream of nitrogen gas at approximately 450°C. The reaction is conducted in a controlled environment to prevent contamination and ensure high purity of the final product .

Types of Reactions:

Hydrolysis: Calcium nitride reacts with water to produce calcium hydroxide and ammonia: [ \text{Ca}_3\text{N}_2 + 6 \text{H}_2\text{O} \rightarrow 3 \text{Ca(OH)}_2 + 2 \text{NH}_3 ]

Hydrogen Absorption: At temperatures above 350°C, calcium nitride absorbs hydrogen to form calcium amide and calcium hydride: [ \text{Ca}_3\text{N}_2 + 2 \text{H}_2 \rightarrow 2 \text{CaNH} + \text{CaH}_2 ]

Common Reagents and Conditions:

Water: Used in hydrolysis reactions to produce ammonia and calcium hydroxide.

Hydrogen Gas: Used in hydrogen absorption reactions at elevated temperatures.

Major Products:

Calcium Hydroxide (Ca(OH)2): Formed during hydrolysis.

Ammonia (NH3): Formed during hydrolysis.

Calcium Amide (CaNH): Formed during hydrogen absorption.

Calcium Hydride (CaH2): Formed during hydrogen absorption

Mécanisme D'action

The mechanism by which calcium nitride exerts its effects is primarily through its ability to react with other substances. For example, in hydrolysis, calcium nitride reacts with water to produce ammonia and calcium hydroxide. In catalysis, it facilitates the conversion of hexagonal boron nitride to cubic boron nitride by providing the necessary conditions for the reaction to occur .

Comparaison Avec Des Composés Similaires

Calcium nitride can be compared with other metal nitrides such as:

Magnesium Nitride (Mg3N2): Similar to calcium nitride, magnesium nitride reacts with water to produce magnesium hydroxide and ammonia.

Aluminium Nitride (AlN): Unlike calcium nitride, aluminium nitride is known for its high thermal conductivity and is used in electronic applications.

Beryllium Nitride (Be3N2): Beryllium nitride is less reactive with water compared to calcium nitride and is used in nuclear reactors.

Uniqueness of Calcium Nitride:

High Reactivity with Water: Calcium nitride’s ability to react readily with water to produce ammonia and calcium hydroxide is a distinctive feature.

Applications in Super-Hard Materials: Its use in the synthesis of super-hard materials and coatings sets it apart from other nitrides .

Propriétés

IUPAC Name |

calcium;azanidylidenecalcium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ca.2N/q;;+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNGEWCFFFJZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

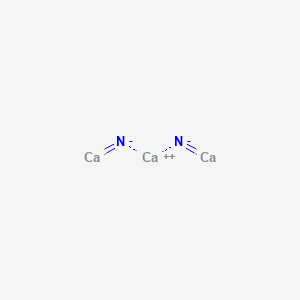

[N-]=[Ca].[N-]=[Ca].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca3N2 | |

| Record name | calcium nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Calcium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12013-82-0 | |

| Record name | Calcium nitride (Ca3N2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Q1: What is significant about the discovery of Calcium nitride (Ca₃N₂) in wasp nests?

A1: The identification of Calcium nitride (Ca₃N₂) in the nest material of Polistinae wasps is noteworthy because it reveals a previously undocumented aspect of their nest construction. [] While the study primarily focused on structural characterization using X-ray diffraction (XRD), the presence of this compound raises questions about its potential role in nest integrity, antimicrobial properties, and potential implications for the wasps' biology. Further research is needed to explore these aspects.

Q2: Could the presence of Calcium nitride (Ca₃N₂) be related to the antimicrobial properties observed in some wasp nest extracts?

A2: While the study did not directly investigate the antimicrobial activity of Calcium nitride (Ca₃N₂), it's a possibility worth exploring. The research highlighted that "some chemicals found in the nest of Polistis species have close structural resemblance with some antibiotics." [] Further investigation is required to determine if Calcium nitride (Ca₃N₂) contributes to the potential antimicrobial properties of these wasp nests and to elucidate its specific mechanisms of action, if any.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.